molecular formula C6H4BrFN2O2 B1376292 5-Bromo-3-fluoro-2-nitroaniline CAS No. 1193385-18-0

5-Bromo-3-fluoro-2-nitroaniline

Cat. No.: B1376292
CAS No.: 1193385-18-0
M. Wt: 235.01 g/mol
InChI Key: PTQHTXBNGYMWER-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is a pale-yellow to yellow-brown solid that is used as an intermediate in organic synthesis. This compound is notable for its unique combination of bromine, fluorine, and nitro functional groups attached to an aniline base structure, making it a valuable building block in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 3-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Coupling: Palladium catalysts and boronic acids

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Bromo-3-fluoro-2-nitroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry. The compound is particularly useful in:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing nitro and fluoro groups enhance the reactivity of the aromatic ring, facilitating substitution reactions with nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amine, allowing for the synthesis of amine derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds .

Biological Applications

Development of Bioactive Compounds
In biological research, this compound is utilized in the development of bioactive compounds and pharmaceuticals. Its structure allows it to interact with specific enzymes or receptors, making it a candidate for:

  • Enzyme Inhibition Studies : The compound can be used to study enzyme interactions and mechanisms of inhibition.
  • Pharmaceutical Development : As a precursor for synthesizing potential therapeutic agents targeting various diseases .

Medicinal Chemistry

Therapeutic Agent Precursor
The compound's unique functional groups enable it to serve as a precursor in the synthesis of therapeutic agents. Research has indicated that derivatives of this compound may exhibit promising biological activities, such as:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds synthesized from this intermediate have been investigated for their potential anti-inflammatory activities .

Industrial Applications

Production of Dyes and Agrochemicals
In industrial settings, this compound finds application in the production of:

  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dye manufacturing processes.
  • Agrochemicals : The compound is used in synthesizing pesticides and herbicides due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitroaniline in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitro and fluoro groups. This activation facilitates nucleophilic substitution and coupling reactions. In biological systems, the compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-nitroaniline is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the aniline ring. This combination provides distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Biological Activity

5-Bromo-3-fluoro-2-nitroaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and nitro substituents on the aniline structure. This unique combination of functional groups significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula: C7H6BrFN2O2
  • Molecular Weight: 249.04 g/mol
  • Structural Features:
    • Nitro group (NO2-NO_2) which can undergo reduction to form reactive intermediates.
    • Fluorine and bromine substituents that affect reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Nitration: Introduction of the nitro group to the aromatic ring.
  • Bromination: Addition of the bromine atom.
  • Fluorination: Introduction of the fluorine atom.

These reactions require careful control of conditions such as temperature and reagent concentration to optimize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can be reduced to an amino group, leading to potential interactions with biological targets, thus altering their activity. This compound has shown promise in studies related to drug development, particularly against certain pathogens.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3-fluoroanilineLacks nitro and N-methyl groupsDifferent reactivity profile due to missing groups
3-Fluoro-4-nitroanilineLacks bromine and N-methyl groupsChanges in electronic properties affecting reactivity
5-Bromo-2-nitroanilineLacks fluorine and N-methyl groupsVariation in reactivity due to absence of fluorine

This table highlights how the presence or absence of specific substituents can influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

  • Antitubercular Activity: A study demonstrated that derivatives similar to this compound showed promising antitubercular activities with MIC values as low as 4 μg/mL against M. tuberculosis strains . This suggests that modifications in the aniline structure could yield effective therapeutic agents.
  • Enzyme Interaction Studies: Research indicates that nitroaromatic compounds can serve as inhibitors for various enzymes, impacting metabolic pathways in microorganisms. The specific interactions of this compound with enzymes remain an area for further exploration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-fluoro-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. For example, bromination of a fluorinated aniline precursor followed by nitration under controlled conditions (e.g., using HNO₃ in H₂SO₄ at 0–5°C). Reaction temperature and acid concentration are critical for regioselectivity and yield. Lower temperatures minimize side reactions like over-nitration. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Characterization via ¹H NMR can confirm the substitution pattern, with distinct shifts for aromatic protons adjacent to electron-withdrawing groups (Br, F, NO₂) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons near bromine and fluorine exhibit deshielding (δ ~7.5–8.5 ppm). The nitro group causes splitting patterns due to conjugation.
  • FTIR : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 235 (C₆H₃BrFN₂O₂) confirm molecular weight.
  • XRD : Resolves crystal structure and confirms regiochemistry .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Disposal : Follow hazardous waste protocols, incineration in a licensed facility .

Advanced Research Questions

Q. How to address conflicting reports on the melting point of this compound?

Methodological Answer: Discrepancies in melting points (e.g., 128–132°C vs. 137–141°C) may arise from impurities or polymorphic forms. To resolve:

  • Recrystallization : Test solvents with varying polarities (e.g., DCM vs. ethanol).
  • Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs.
  • HPLC-PDA : Quantify purity (>98% for reliable data). Cross-validate with independent synthesis batches .

Q. How does the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but can deactivate it toward electrophilic reactions. For Suzuki-Miyaura coupling:

  • Protection Strategies : Temporarily reduce NO₂ to NH₂ to avoid Pd catalyst poisoning.
  • Direct Coupling : Use Pd(OAc)₂ with SPhos ligand in toluene/water at 80°C. Monitor regioselectivity via LC-MS, as bromine may compete as a leaving group .

Q. How to achieve regioselective substitution in the presence of multiple electron-withdrawing groups?

Methodological Answer: The nitro group (meta-director) and halogens (ortho/para-directors) compete. Computational tools like DFT calculations predict preferred sites for substitution. Experimental validation:

  • Directed Ortho-Metalation : Use LDA to deprotonate specific positions.
  • X-ray Crystallography : Confirm substitution patterns post-reaction. For example, fluorination at the 3-position is favored due to steric and electronic effects .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Reported solubility variations (e.g., in DMSO vs. THF) may stem from measurement methods. Standardize protocols:

  • UV-Vis Spectroscopy : Quantify saturation concentrations at λ_max ~300 nm.
  • Dynamic Light Scattering (DLS) : Detect aggregation in polar aprotic solvents.
  • QSAR Modeling : Correlate solubility with solvent polarity indices (e.g., Hansen parameters) .

Q. Experimental Design Considerations

Q. How to optimize reaction conditions for introducing fluorine into the nitroaniline scaffold?

Methodological Answer:

  • Balhausen’s Theory : Fluorine’s electronegativity increases ring acidity, favoring electrophilic substitution.
  • Fluorination Methods : Use Selectfluor® in acetonitrile at 60°C for regioselectivity. Monitor progress via ¹⁹F NMR (δ ~-110 ppm for aromatic F) .

Properties

IUPAC Name

5-bromo-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHTXBNGYMWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193385-18-0
Record name 5-Bromo-3-fluoro-2-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromo-3-fluoro-2-nitroaniline
5-Bromo-3-fluoro-2-nitroaniline
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5-Bromo-3-fluoro-2-nitroaniline
5-Bromo-3-fluoro-2-nitroaniline
5-Bromo-3-fluoro-2-nitroaniline

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